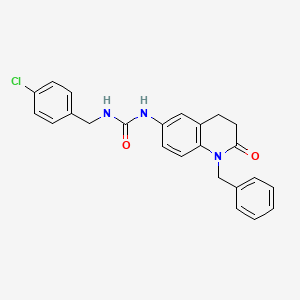
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds. Although the provided papers do not directly discuss this specific compound, they offer insights into the synthesis and properties of closely related tetrahydroquinoline derivatives. For instance, the first paper discusses a derivative synthesized through a cationic imino Diels–Alder reaction, which suggests a potential synthetic route for the compound . The second paper describes the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines using organocatalytic enantioselective Pictet-Spengler reactions, indicating the importance of stereochemistry in the synthesis of such compounds .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and the need for regio- and enantioselective reactions. The first paper provides a method involving a cationic imino Diels–Alder reaction, which could be adapted for the synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea . The second paper demonstrates the use of organocatalysis to achieve high enantiomeric excess in the Pictet-Spengler reaction, which is crucial for the synthesis of chiral tetrahydroquinoline alkaloids . These methods highlight the importance of catalyst choice and reaction conditions in obtaining the desired product with high purity and stereochemistry.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The first paper provides X-ray powder diffraction data for a related compound, which suggests that similar analytical techniques could be used to determine the crystal structure of the compound . The orthorhombic system and space group reported could provide a starting point for understanding the crystalline nature of similar tetrahydroquinoline derivatives.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom in the ring and any substituents present on the rings. The synthesis methods described in the papers involve reactions such as the Diels–Alder reaction and the Pictet-Spengler reaction, which are key transformations in the synthesis of these compounds . These reactions are essential for constructing the tetrahydroquinoline core and introducing chirality into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The first paper mentions the crystallization in an orthorhombic system, which could affect the compound's solubility and stability . The presence of substituents like the benzyl and chlorobenzyl groups can also impact the compound's lipophilicity, which is important for its potential biological activity. The methods used for molecular characterization, such as NMR, FT-IR, and GC-MS, are crucial for determining these properties and confirming the identity of the synthesized compound .
特性
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-6-17(7-10-20)15-26-24(30)27-21-11-12-22-19(14-21)8-13-23(29)28(22)16-18-4-2-1-3-5-18/h1-7,9-12,14H,8,13,15-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBHXXHZSECJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
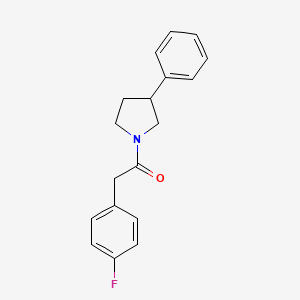
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
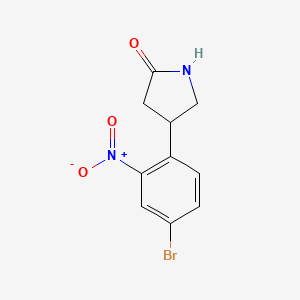
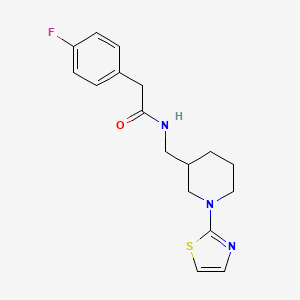
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

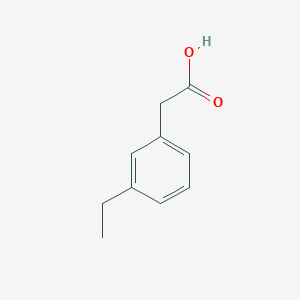
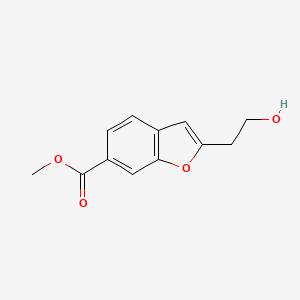
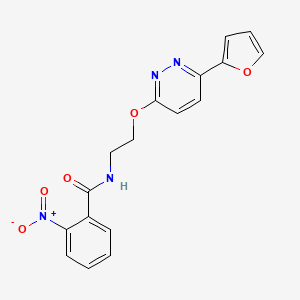
![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)